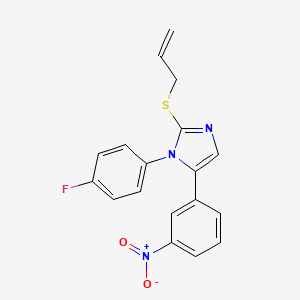

2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2S/c1-2-10-25-18-20-12-17(13-4-3-5-16(11-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h2-9,11-12H,1,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBJCHRVUGUUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be accomplished through multi-step organic synthesis. One possible method involves:

Starting with 4-fluoroacetophenone, which undergoes nitration to form 4-fluoro-3-nitroacetophenone.

This intermediate is then reacted with allyl thiol in the presence of a base to introduce the allylthio group.

The resulting compound is subjected to imidazole formation conditions, typically involving a condensation reaction with a suitable diamine, to produce the final compound.

Industrial Production Methods: Industrial-scale synthesis might utilize continuous flow reactions to improve yield and safety, particularly due to the sensitive nature of some of the intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various reactions such as:

Oxidation: The allylthio group can be oxidized to a sulfoxide or sulfone under the right conditions.

Reduction: The nitro group can be reduced to an amine, altering the compound's properties significantly.

Substitution: The fluorine atom on the phenyl ring is a site for nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Typical reagents are hydrogen gas (H2) with a palladium catalyst or tin chloride (SnCl2).

Substitution: Often done in the presence of a strong nucleophile such as sodium methoxide (NaOMe).

Major Products:

Sulfoxides, sulfones from oxidation.

Amines from reduction.

Substituted fluorophenyl derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been explored for a range of applications:

In Chemistry: Utilized in synthetic organic chemistry as a building block for more complex molecules.

In Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.

In Medicine: Explored as a lead compound in drug discovery, particularly for targeting diseases involving oxidative stress or bacterial infections.

In Industry: Could be useful as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects can vary depending on the application:

Molecular Targets and Pathways:

As an antimicrobial agent, it may disrupt bacterial cell walls or interfere with microbial DNA replication.

In anti-inflammatory applications, it could inhibit key enzymes or signaling pathways involved in the inflammatory response.

The presence of the fluorophenyl and nitrophenyl groups suggests potential interactions with specific protein targets through hydrophobic or π-π stacking interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

The allylthio group at position 2 distinguishes the target compound from other imidazoles:

- PD169316 (4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole): Features a 4-nitrophenyl group at position 2 instead of allylthio.

- 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-27-2): Substitutes allylthio with a thiol (-SH) group. Thiols are more reactive in redox environments, which may influence stability or metal chelation .

Substituent Variations at Position 5

The 3-nitrophenyl group at position 5 is shared with several analogs but differs in electronic and steric effects:

- PF-03491165: Incorporates a cyclopropyl and fluorobenzylcarbamoyl group at position 4, with a dihydroxyheptanoic acid chain. This complexity enhances hydrophilicity and targets enzymes like squalene synthase .

- 5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol (CAS 390357-09-2): Replaces the 4-fluorophenyl group at position 1 with a trifluoromethylphenyl group, increasing lipophilicity and metabolic resistance .

Key Insight : The 3-nitrophenyl group’s meta-substitution pattern may optimize π-π stacking in biological targets compared to para-substituted analogs.

Substituent Variations at Position 1

The 4-fluorophenyl group at position 1 is a common feature in bioactive imidazoles:

- SB202190 (4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole): Retains the 4-fluorophenyl group but introduces a hydroxylphenyl group at position 2, enhancing hydrogen-bonding capacity .

- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole : Features additional phenyl groups at positions 4 and 5, increasing hydrophobicity and crystallinity .

Key Insight : The 4-fluorophenyl group’s electron-withdrawing nature is conserved across analogs, suggesting its critical role in maintaining aromatic interactions.

Data Tables: Structural and Physicochemical Comparisons

Table 1: Substituent Profiles of Selected Imidazole Derivatives

*Calculated based on empirical formula.

Table 2: Key Functional Groups and Implications

Biological Activity

The compound 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a derivative of imidazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 307.35 g/mol

The presence of functional groups such as the allylthio and nitrophenyl moieties contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity . The compound was tested against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated a potent antiproliferative effect, with IC values significantly lower than those of standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX).

| Cell Line | IC (µM) | Control (5-FU) (µM) | Selectivity Index |

|---|---|---|---|

| A549 | 18.53 | 25 | 1.35 |

| SGC-7901 | 15.40 | 20 | 1.29 |

| HeLa | 12.75 | 15 | 1.18 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

The mechanism by which this compound induces apoptosis in cancer cells involves several key pathways:

- Bax/Bcl-2 Ratio : Treatment with the compound resulted in an increased expression of pro-apoptotic protein Bax and a decrease in anti-apoptotic protein Bcl-2, leading to enhanced apoptosis.

- Caspase Activation : The activation of caspase-3 was observed in treated HeLa cells, indicating that the compound triggers intrinsic apoptotic pathways.

Figure 1 illustrates the changes in protein expression levels after treatment with the compound compared to control treatments.

Case Studies

In a recent case study involving HeLa cells, treatment with This compound at a concentration of 3.24 µM resulted in a notable apoptosis rate of 68.2% , compared to 39.6% observed with 5-FU over a similar time frame.

Experimental Design

The study utilized Hoechst/PI double staining to assess cell viability and apoptosis rates post-treatment. Western blot analysis confirmed the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic markers.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole and confirming its purity?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions under controlled conditions. For example, analogous imidazole derivatives are synthesized using solvents like ethanol or DMF, with catalysts such as ammonium acetate, and characterized via FTIR, H/C NMR, and elemental analysis to confirm purity and structure . Microwave-assisted synthesis (e.g., 60–80°C for 10–15 minutes) can enhance reaction efficiency, as demonstrated for structurally related imidazolones .

Q. How can researchers verify the structural integrity of synthesized this compound?

- Methodological Answer : Structural validation requires spectral profiling:

- FTIR : Confirm functional groups (e.g., C-S stretch at ~650 cm, nitro group at ~1520 cm) .

- NMR : H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and allylthio protons (δ 3.0–4.5 ppm). C NMR can identify nitrophenyl carbons (δ ~120–140 ppm) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm purity (>98%) .

Advanced Research Questions

Q. What experimental approaches are used to assess the inhibitory effects of this compound on p38 MAPK signaling pathways?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant p38 MAPK in vitro with ATP-competitive inhibitors (e.g., PD169316, IC ~2–7 μM) as positive controls. Measure inhibition via radioactive ATP incorporation or fluorescence-based kinase activity kits .

- Biotinylation Assays : Quantify cell-surface expression of p38 MAPK-regulated transporters (e.g., SERT) in synaptosomes or HEK-293 cells after treatment with the compound .

- Co-Transfection Studies : Express constitutively active MKK3b(E) with SERT in HEK-293 cells to evaluate p38 MAPK-dependent transporter activity via H-5-HT uptake assays .

Q. How do structural modifications at the 3-nitrophenyl or allylthio positions influence the compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH) substituents to assess changes in kinase binding affinity .

- Docking Studies : Compare binding poses of analogs (e.g., 9c, 9g) in p38 MAPK’s active site using software like AutoDock. Nitro groups enhance hydrophobic interactions, while allylthio may improve membrane permeability .

- Kinetic Profiling : Measure IC shifts in kinase inhibition assays to quantify structure-activity relationships (SAR) .

Q. What methodologies are employed to study the compound’s role in regulating neurotransmitter transporters like SERT?

- Methodological Answer :

- Uptake Inhibition Assays : Treat rat midbrain synaptosomes with the compound (1–10 μM) and measure H-5-HT uptake inhibition via scintillation counting .

- Phosphorylation Analysis : Use P-labeling to track SERT phosphorylation changes after compound treatment, followed by immunoprecipitation and autoradiography .

- Protein Interaction Studies : Co-immunoprecipitate SERT with syntaxin 1A or protein phosphatase 2A (PP2A) to evaluate compound-induced changes in complex formation .

Q. How to design kinetic studies to determine the compound’s impact on enzyme V and K?

- Methodological Answer :

- Michaelis-Menten Analysis : Pre-treat synaptosomes or HEK-293 cells with the compound and measure substrate (e.g., 5-HT) uptake at varying concentrations (0.1–10 μM). Plot uptake velocity vs. substrate concentration to derive K (affinity) and V (capacity) .

- Lineweaver-Burk Plots : Use double-reciprocal transformations to distinguish competitive vs. non-competitive inhibition mechanisms. For example, PD169316 reduces V without altering K, indicating non-competitive inhibition of SERT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.